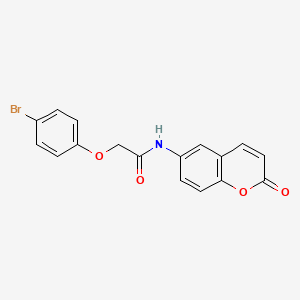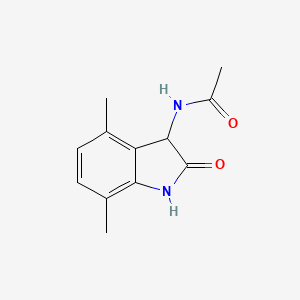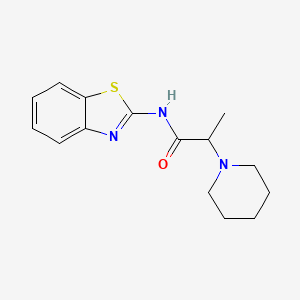![molecular formula C21H23ClN2O2 B4543626 3-(2-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4543626.png)
3-(2-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 3-(2-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide involves complex chemical reactions. For instance, the synthesis of related compounds typically includes reactions such as Michael addition or amine exchange reactions, where various substituted anilines are reacted with chlorobutanoyl chloride in an aqueous basic medium, followed by coupling with piperazine in a polar aprotic medium to attain targeted derivatives (Raza et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds like 3-(2-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide is often analyzed through techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structure and molecular geometry of similar compounds have been characterized, revealing interactions such as CH⋯O and CC⋯Cl contacts, as well as the protonation of the piperidine ring (Jimeno et al., 2003).
Chemical Reactions and Properties
The chemical reactions involving compounds of this nature often include nucleophilic addition or substitution reactions. These reactions are crucial for synthesizing various analogs and derivatives with different pharmacological activities. The chemical properties are characterized by their reactivity towards different reagents and conditions, often studied to develop new compounds with potential biological activities.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, are vital for their application in different domains. For instance, the growth and characterization of crystals of similar compounds provide insights into their optical and electro-optic properties, essential for materials science applications (Prabhu et al., 2001).
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-N-[2-(piperidine-1-carbonyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c22-18-10-4-2-8-16(18)12-13-20(25)23-19-11-5-3-9-17(19)21(26)24-14-6-1-7-15-24/h2-5,8-11H,1,6-7,12-15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITKRYHOMKMRKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(1,3-benzodioxol-5-yl)-4-methyl-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4543573.png)
![N-(sec-butyl)-N'-[1-(4-tert-butylphenyl)ethyl]urea](/img/structure/B4543581.png)

![3-bromo-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4543593.png)

![2-(1-(3-methyl-2-buten-1-yl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4543606.png)



![8,8-dimethyl-N-[3-(4-morpholinyl)propyl]-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B4543640.png)
![2-cyano-N-cyclopropyl-3-{3-[(4-isopropylphenoxy)methyl]-4-methoxyphenyl}acrylamide](/img/structure/B4543648.png)